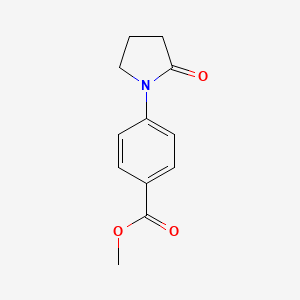

Methyl 4-(2-oxopyrrolidin-1-yl)benzoate

Description

BenchChem offers high-quality Methyl 4-(2-oxopyrrolidin-1-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(2-oxopyrrolidin-1-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(2-oxopyrrolidin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-12(15)9-4-6-10(7-5-9)13-8-2-3-11(13)14/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZFCNDOGOKHQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353906 | |

| Record name | methyl 4-(2-oxopyrrolidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221381-89-1 | |

| Record name | methyl 4-(2-oxopyrrolidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate

This guide provides a comprehensive overview of the synthetic pathways for Methyl 4-(2-oxopyrrolidin-1-yl)benzoate, a key intermediate in the development of various pharmaceuticals and functional materials. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing not just the procedural steps but the underlying chemical principles and rationale for experimental choices.

Introduction

Methyl 4-(2-oxopyrrolidin-1-yl)benzoate, CAS No. 221381-89-1, is a significant organic intermediate.[1] Its structure, featuring a pyrrolidinone ring N-arylated to a methyl benzoate moiety, is a common motif in pharmacologically active compounds, including nootropics and other CNS-acting agents.[2][3] The synthesis of this compound can be approached through several strategic pathways, each with its own merits and considerations. This document will explore the most prominent and scientifically sound methods for its preparation.

Strategic Approaches to Synthesis

The formation of the target molecule hinges on the creation of the N-aryl bond between the pyrrolidinone and the benzene ring. The primary retrosynthetic disconnections suggest two main strategies:

-

Nucleophilic Acylation and Cyclization: This classical approach involves the acylation of methyl 4-aminobenzoate with a four-carbon electrophile, followed by an intramolecular cyclization to form the pyrrolidinone ring.

-

N-Arylation of 2-Pyrrolidinone: This modern approach utilizes transition-metal-catalyzed cross-coupling reactions to directly form the N-aryl bond between 2-pyrrolidinone and an aryl halide or sulfonate.

This guide will detail a robust protocol based on the first strategy, which is often favored for its cost-effectiveness and scalability.

Recommended Synthetic Pathway: Two-Step Acylation and Cyclization

This pathway commences with the readily available starting materials, methyl 4-aminobenzoate and 4-chlorobutyryl chloride. The reaction proceeds in two distinct, well-defined steps: acylation followed by intramolecular cyclization.

Caption: Two-step synthesis of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate.

Step 1: Synthesis of Methyl 4-(4-chlorobutanamido)benzoate (Intermediate)

This initial step involves the acylation of the amino group of methyl 4-aminobenzoate with 4-chlorobutyryl chloride. The use of a non-nucleophilic base like pyridine is crucial to neutralize the hydrochloric acid byproduct without competing in the acylation reaction.

Experimental Protocol:

-

Reaction Setup: To a solution of methyl 4-aminobenzoate (1.0 eq.) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq.) and stir for 15 minutes.

-

Addition of Acyl Chloride: Slowly add a solution of 4-chlorobutyryl chloride (1.1 eq.) in DCM to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, Methyl 4-(4-chlorobutanamido)benzoate. This intermediate can often be used in the next step without further purification.

Step 2: Intramolecular Cyclization to Methyl 4-(2-oxopyrrolidin-1-yl)benzoate

The second step is an intramolecular nucleophilic substitution where the amide nitrogen displaces the terminal chloride to form the five-membered lactam ring. A strong, non-nucleophilic base is required to deprotonate the amide, making it a more potent nucleophile.

Experimental Protocol:

-

Reaction Setup: Dissolve the crude Methyl 4-(4-chlorobutanamido)benzoate (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Addition of Base: Add a suitable base, such as sodium hydride (NaH, 1.2 eq.) or potassium carbonate (K2CO3, 2.0 eq.), portion-wise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully quench with water. Extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. After concentrating under reduced pressure, the crude product is purified by column chromatography on silica gel or by recrystallization.

Table 1: Summary of Reagents and Conditions

| Step | Reactants | Reagents/Solvents | Temperature | Time |

| 1. Acylation | Methyl 4-aminobenzoate, 4-Chlorobutyryl chloride | Pyridine, Dichloromethane (DCM) | 0 °C to Room Temp. | 4-6 hours |

| 2. Cyclization | Methyl 4-(4-chlorobutanamido)benzoate | Sodium Hydride or Potassium Carbonate, DMF | 80-100 °C | 6-12 hours |

Alternative Synthetic Strategies

While the two-step acylation-cyclization is a reliable method, other modern synthetic approaches offer alternative routes.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] This method would involve the direct coupling of methyl 4-bromobenzoate with 2-pyrrolidinone.

Caption: Buchwald-Hartwig amination pathway.

This approach is advantageous for its high functional group tolerance and generally good yields. However, the cost of the palladium catalyst and phosphine ligands can be a drawback for large-scale synthesis.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can also be employed for N-arylation.[4] This would involve the reaction of methyl 4-iodobenzoate with 2-pyrrolidinone in the presence of a copper catalyst and a base at elevated temperatures.

Caption: Ullmann condensation pathway.

While often requiring harsher conditions than palladium-catalyzed methods, modern advancements with specific ligands have made the Ullmann condensation a more viable and cost-effective alternative.[5]

Purification and Characterization

Purification of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate is typically achieved through column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[6] Recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, can also yield a highly pure product.

The structure and purity of the final compound should be confirmed by standard analytical techniques.

Table 2: Expected Analytical Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons (two doublets), the methyl ester protons (singlet), and the three sets of methylene protons of the pyrrolidinone ring (two triplets and a multiplet). |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and the lactam, the aromatic carbons, the methyl carbon of the ester, and the three methylene carbons of the pyrrolidinone ring. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₃NO₃, MW: 219.24). |

The characterization of synthesized compounds is confirmed by spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass spectrometry.[7]

Conclusion

The synthesis of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate is a well-established process with multiple viable pathways. The choice of a particular method will depend on factors such as scale, cost of reagents, and available equipment. The two-step acylation-cyclization method presented here is a robust and scalable approach, while the Buchwald-Hartwig amination and Ullmann condensation offer more direct, albeit potentially more expensive, alternatives. This guide provides the necessary foundational knowledge for the successful synthesis and purification of this important chemical intermediate.

References

- Lima, L. M., et al. (2002). Acta Crystallographica Section E: Structure Reports Online, 58(12), o1333-o1334.

- Elkin, I., et al. (2018).

- Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. PMC, (2025-05-19).

- Jubair Abass, S. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols.

- Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)

- Ullmann Reaction. Organic Chemistry Portal.

- Method for producing 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester.

- Methyl 4-(2-oxopyrrolidin-1-yl)

- A Review on Synthesis and Pharmacological Activities of Piracetam and its Deriv

- Method for long-term stable preparation of 4-chlorobutyryl chloride.

- Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar.

- The chlorination of 4‐aminobenzoic acid and its methyl ester.

- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.

- On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C

- methyl 4-aminobenzoate synthesis report. Sciencemadness.org.

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH.

- Experiments to Verify the Reaction Between Ethyl 4 Aminobenzo

- Ullmann coupling-An overview. OperaChem.

- Method for synthesizing methyl 2-methyl-4-acetyl benzoate.

- Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate derivatives.

- Method for producing 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester.

- Buchwald–Hartwig reaction: an update | Request PDF.

- Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Inform

- Methyl 2-(4-chlorobenzamido)

- An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand.

- SUVOREXANT INTERMEDIATES AND PREPARATION METHODS THEREOF.

- Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)

- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.

- Methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)

- RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.

- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.

- Methyl 4-methylbenzoate(99-75-2) 1H NMR spectrum. ChemicalBook.

- The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl).

- 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid. Smolecule.

- Table of Contents. The Royal Society of Chemistry.

- methyl 4-(propan-2-yl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methyl 4-[(5-chloro-pyrimidin-2-yl)carbamo-yl]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 4-(2-oxopyrrolidin-1-yl)benzoate" CAS number 221381-89-1 properties

An In-depth Technical Guide to Methyl 4-(2-oxopyrrolidin-1-yl)benzoate (CAS 221381-89-1)

Abstract

Methyl 4-(2-oxopyrrolidin-1-yl)benzoate is a fine chemical intermediate characterized by the fusion of a methyl benzoate moiety and a 2-pyrrolidinone ring via an N-aryl bond. While detailed experimental data in peer-reviewed literature is sparse, its structural motifs are of significant interest in medicinal chemistry and materials science. The 2-pyrrolidinone core is a privileged scaffold found in numerous pharmaceuticals, and the benzoate group provides a versatile handle for further chemical modification. This guide provides a comprehensive overview of the compound's known properties, a proposed synthetic route based on established chemical principles, a detailed protocol for its characterization, and an expert perspective on its potential applications in research and development.

Introduction and Molecular Overview

Methyl 4-(2-oxopyrrolidin-1-yl)benzoate (CAS No. 221381-89-1) is an organic compound that belongs to the class of N-aryl lactams.[1] Its structure features a five-membered lactam (2-pyrrolidinone) attached to the nitrogen atom of a para-substituted benzene ring, which in turn bears a methyl ester group. This unique combination of functional groups suggests its utility as a building block in the synthesis of more complex molecules. The lactam portion offers hydrogen bonding capabilities and metabolic stability, while the aromatic ester can be readily hydrolyzed to a carboxylic acid or participate in various cross-coupling reactions.

Table 1: Core Compound Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 221381-89-1 | [2][3] |

| Molecular Formula | C₁₂H₁₃NO₃ | [2][4] |

| Molecular Weight | 219.24 g/mol | [3] |

| Synonym(s) | methyl 4-(2-oxo-1-pyrrolidinyl)benzoate | [2][3] |

| InChI Key | DKZFCNDOGOKHQH-UHFFFAOYSA-N | [2] |

Below is a visualization of the molecular structure of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate.

Caption: Molecular structure of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate.

Proposed Synthesis Pathway: N-Arylation of 2-Pyrrolidinone

Reaction Scheme: Methyl 4-bromobenzoate + 2-Pyrrolidinone → Methyl 4-(2-oxopyrrolidin-1-yl)benzoate

Causality and Rationale:

-

Catalyst Choice: A palladium catalyst (e.g., Pd₂(dba)₃) is chosen for its high activity in C-N bond formation.

-

Ligand Choice: A bulky, electron-rich phosphine ligand (e.g., Xantphos) is essential. It facilitates the reductive elimination step, which is the product-forming step, and stabilizes the palladium catalyst, preventing its decomposition.

-

Base Choice: A non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is used to deprotonate the lactam NH, making the nitrogen nucleophilic without interfering with the ester group.

-

Solvent Choice: An inert, high-boiling aprotic solvent such as dioxane or toluene is ideal for these reactions, as they require elevated temperatures to proceed efficiently.

Caption: Proposed Buchwald-Hartwig synthesis workflow.

Experimental Protocol (Hypothetical)

This protocol is a self-validating system. The success of each step is confirmed by subsequent analytical checks.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add methyl 4-bromobenzoate (1.0 eq), 2-pyrrolidinone (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

-

Solvent Addition: Add anhydrous toluene via syringe. The volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).

-

Reaction Execution: Seal the flask and heat the mixture in an oil bath at 110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be a hexane/ethyl acetate mixture (e.g., 70:30). The reaction is complete when the limiting starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Physicochemical and Spectroscopic Characterization

As no empirical data is published, this section outlines the expected properties and a robust workflow for characterization based on the compound's structure.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale |

| Physical State | White to off-white solid | N-aryl amides are typically crystalline solids at room temperature. |

| Melting Point | 100 - 150 °C | Based on similar aromatic amides and esters. |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, EtOAc, Acetone; Sparingly soluble in hexanes; Insoluble in water. | The ester and amide groups provide polarity, while the aromatic and aliphatic parts confer organic solubility. |

Spectroscopic Analysis (Predicted)

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Peaks and Assignments |

| ¹H NMR | δ 8.0-8.2 (d, 2H, Ar-H ortho to ester), δ 7.6-7.8 (d, 2H, Ar-H ortho to lactam N), δ 3.9 (s, 3H, -OCH₃), δ 3.8-4.0 (t, 2H, -N-CH₂-), δ 2.5-2.7 (t, 2H, -CH₂-C=O), δ 2.1-2.3 (m, 2H, -CH₂-CH₂-CH₂-) |

| ¹³C NMR | δ ~175 (C=O, lactam), δ ~166 (C=O, ester), δ ~142 (Ar-C-N), δ ~131 (Ar-C-CO₂Me), δ ~129 (Ar-CH), δ ~119 (Ar-CH), δ ~52 (-OCH₃), δ ~49 (-N-CH₂-), δ ~33 (-CH₂-C=O), δ ~18 (-CH₂-CH₂-CH₂-) |

| FT-IR (cm⁻¹) | ~1725 (C=O stretch, ester), ~1690 (C=O stretch, amide I band), ~1280 & ~1100 (C-O stretch, ester) |

| Mass Spec (EI) | M⁺ peak at m/z = 219.09 |

Workflow for Structural Verification

This workflow ensures the identity and purity of the synthesized compound.

Caption: Experimental workflow for structural characterization.

Potential Applications in Drug Discovery and Materials Science

The true value of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate lies in its potential as a versatile chemical intermediate.

-

Medicinal Chemistry Scaffold: The 2-pyrrolidinone ring is a core component of the "racetam" class of nootropic drugs (e.g., Piracetam). N-aryl pyrrolidinones have been investigated as inhibitors for various enzymes. For instance, related pyrrole-based structures have been studied as dual inhibitors of DHFR and enoyl-ACP reductase for antitubercular applications.[5] The subject molecule could serve as a starting point for developing new classes of enzyme inhibitors or receptor modulators. The ester can be hydrolyzed to the corresponding carboxylic acid, providing a crucial attachment point for linking to other pharmacophores or for improving pharmacokinetic properties.

-

Intermediate for Advanced Materials: The rigid, polar structure of this molecule makes it a candidate for incorporation into polymers or organic electronic materials. The ester functionality allows for polymerization reactions, potentially leading to materials with unique thermal or optical properties.

Safety and Handling

No specific toxicological data for Methyl 4-(2-oxopyrrolidin-1-yl)benzoate has been published.[6] Therefore, this compound must be handled with the standard precautions for a novel research chemical of unknown toxicity.

-

General Precautions: Handle in accordance with good industrial hygiene and safety practices.[7] Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[7][8]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[9]

Conclusion

Methyl 4-(2-oxopyrrolidin-1-yl)benzoate is a compound with significant untapped potential. While direct experimental characterization is lacking in the public domain, its structure is readily accessible through modern synthetic methods like the Buchwald-Hartwig amination. Its constituent parts—the pharmaceutically relevant 2-pyrrolidinone ring and the versatile methyl benzoate handle—make it an attractive building block for researchers in drug discovery and materials science. This guide provides the necessary theoretical framework and practical protocols to enable scientists to synthesize, characterize, and explore the applications of this promising intermediate.

References

-

Alfa Aesar. Material Safety Data Sheet. [Link]

-

Alam, M. A., et al. (2025). Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. PMC - PubMed Central. [Link]

-

Chemsrc. Methyl benzoate | CAS#:93-58-3. [Link]

Sources

- 1. 221381-89-1|Methyl 4-(2-oxopyrrolidin-1-yl)benzoate|BLD Pharm [bldpharm.com]

- 2. Methyl 4-(2-oxopyrrolidin-1-yl)benzoate | 221381-89-1 [sigmaaldrich.com]

- 3. Methyl 4-(2-oxopyrrolidin-1-yl)benzoate | 221381-89-1 [sigmaaldrich.com]

- 4. parchem.com [parchem.com]

- 5. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.ca [fishersci.ca]

- 8. Methyl benzoate | CAS#:93-58-3 | Chemsrc [chemsrc.com]

- 9. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to Methyl 4-(2-oxopyrrolidin-1-yl)benzoate: Molecular Structure, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive scientific overview of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate, a notable N-aryl lactam compound. N-aryl lactams are significant structural motifs in medicinal chemistry and materials science, recognized for their presence in various biologically active compounds and functional materials. This document serves as a detailed resource for researchers and professionals in drug development, offering in-depth insights into the molecule's structure, physicochemical properties, synthesis via modern cross-coupling methodologies, and thorough analytical characterization. The protocols and analyses are presented with a focus on experimental causality and validation, ensuring both technical accuracy and practical applicability in a research and development setting.

Introduction and Significance

Methyl 4-(2-oxopyrrolidin-1-yl)benzoate belongs to the N-aryl lactam class of compounds, which are integral to the development of novel therapeutics and advanced organic materials. The rigid, planar structure of the N-aryl bond combined with the polar lactam ring imparts unique conformational and electronic properties. These characteristics are often exploited in the design of enzyme inhibitors, receptor antagonists, and specialty polymers. For instance, the N-aryl lactam core is a key precursor in the synthesis of inhibitors for coagulation factor Xa and various other biologically significant targets[1]. Understanding the synthesis and detailed characterization of foundational molecules like Methyl 4-(2-oxopyrrolidin-1-yl)benzoate is therefore critical for leveraging this chemical scaffold in advanced research applications. This guide provides the fundamental chemical knowledge required for its synthesis, purification, and structural verification.

Molecular Structure and Physicochemical Properties

The structural architecture of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate consists of a central benzene ring substituted at the 1- and 4-positions. A 2-oxopyrrolidin-1-yl group is attached to the ring via a nitrogen-carbon bond, and a methyl ester group (methoxycarbonyl) is at the para-position.

Caption: 2D Structure of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 221381-89-1 | Vendor Information[2] |

| Molecular Formula | C₁₂H₁₃NO₃ | Calculated |

| Molecular Weight | 219.24 g/mol | Calculated |

| Topological Polar Surface Area (TPSA) | 46.61 Ų | Computed[3] |

| logP (Octanol-Water Partition Coeff.) | 1.6 | Computed[3] |

| Hydrogen Bond Donors | 0 | Computed[3] |

| Hydrogen Bond Acceptors | 3 | Computed[3] |

| Rotatable Bonds | 2 | Computed[3] |

| Appearance | White to off-white solid | Predicted |

Note: Some properties are computationally derived based on the structure or inferred from the closely related meta-isomer (CAS 329205-78-9) due to a lack of published experimental data for the para-isomer.

Synthesis of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate

The formation of the N-aryl bond is the key transformation in the synthesis of this molecule. The most robust and widely adopted methods for this purpose are transition metal-catalyzed cross-coupling reactions. The Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed) are the premier choices for coupling lactams with aryl halides.

The Ullmann-type reaction is particularly well-suited for this synthesis, often providing high yields under relatively accessible conditions. The reaction involves the coupling of 2-pyrrolidinone with an appropriate methyl 4-halobenzoate, typically the iodide or bromide, in the presence of a copper(I) catalyst, a ligand, and a base.

Caption: Synthetic scheme via Ullmann-type N-arylation.

Field-Proven Insights: Causality in Experimental Design

-

Choice of Catalyst (CuI): Copper(I) iodide is a classic, cost-effective, and highly reliable catalyst for Ullmann-type C-N couplings. It is sufficiently reactive to activate aryl iodides and bromides for nucleophilic attack by the deprotonated lactam.

-

Role of the Ligand: While classic Ullmann reactions were often performed without ligands at high temperatures, modern protocols employ ligands to stabilize the copper catalyst, increase its solubility, and facilitate the reductive elimination step. Amino acids like L-proline and its derivatives have proven to be exceptionally effective, enabling the reaction to proceed under milder conditions with lower catalyst loadings[1].

-

Selection of Base (K₂CO₃): A moderately strong inorganic base like potassium carbonate is required to deprotonate the 2-pyrrolidinone (pKa ≈ 17), forming the nucleophilic lactam anion. K₂CO₃ is advantageous as it is inexpensive, easy to handle, and generally does not cause hydrolysis of the methyl ester product under anhydrous conditions.

-

Solvent Choice (DMF): A polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal. It effectively dissolves the inorganic base and the organic reactants, can withstand the required reaction temperatures, and helps to promote the nucleophilic coupling mechanism.

Detailed Experimental Protocol: Ullmann N-Arylation

-

Reactor Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-iodobenzoate (1.0 eq.), 2-pyrrolidinone (1.2 eq.), copper(I) iodide (0.1 eq.), an L-proline-derived ligand (0.2 eq.), and potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) via syringe to achieve a reactant concentration of approximately 0.5 M.

-

Reaction: Immerse the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the copper catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water (2x) and brine (1x) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Structural Characterization and Analytical Workflow

Confirming the identity, structure, and purity of the synthesized Methyl 4-(2-oxopyrrolidin-1-yl)benzoate is achieved through a combination of standard spectroscopic techniques. The workflow ensures that the final compound meets the required specifications for subsequent applications.

Caption: Standard analytical workflow for product validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The predicted spectra for the title compound are detailed below.

Protocol: NMR Sample Preparation

-

Weigh approximately 5-10 mg of the purified solid.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.10 | Doublet (d) | 2H | Ar-H (ortho to -COOCH₃) | Deshielded by the adjacent electron-withdrawing ester group. |

| ~7.70 | Doublet (d) | 2H | Ar-H (ortho to lactam N) | Deshielded by nitrogen, but less so than protons ortho to the ester. |

| ~3.92 | Singlet (s) | 3H | -COOCH ₃ | Typical chemical shift for a methyl ester. |

| ~3.88 | Triplet (t) | 2H | N-CH ₂-CH₂ (Pyrrolidinone) | Aliphatic protons adjacent to the electron-withdrawing nitrogen atom. |

| ~2.65 | Triplet (t) | 2H | -C(=O)-CH ₂-CH₂ | Aliphatic protons adjacent to the lactam carbonyl group. |

| ~2.20 | Multiplet (m) | 2H | -CH₂-CH ₂-CH₂ | Central methylene group of the pyrrolidinone ring. |

Table 3: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~175.0 | Lactam C =O | Characteristic chemical shift for an amide/lactam carbonyl. |

| ~166.1 | Ester C =O | Characteristic chemical shift for an ester carbonyl. |

| ~143.5 | Ar-C (ipso to N) | Aromatic carbon directly attached to nitrogen. |

| ~131.0 | Ar-C H (ortho to -COOCH₃) | Aromatic methine carbon. |

| ~129.5 | Ar-C (ipso to -COOCH₃) | Aromatic carbon directly attached to the ester group. |

| ~118.9 | Ar-C H (ortho to N) | Aromatic methine carbon. |

| ~52.4 | -COOC H₃ | Methyl carbon of the ester. |

| ~49.5 | N-C H₂-CH₂ (Pyrrolidinone) | Aliphatic carbon adjacent to nitrogen. |

| ~32.8 | -C(=O)-C H₂-CH₂ | Aliphatic carbon adjacent to the lactam carbonyl. |

| ~18.0 | -CH₂-C H₂-CH₂ | Central aliphatic carbon of the pyrrolidinone ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Protocol: IR Sample Preparation (ATR)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the purified solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the spectrum.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2980-2850 | C-H Stretch | Aliphatic (CH₂) |

| ~1725 | C=O Stretch | Ester Carbonyl |

| ~1690 | C=O Stretch | Lactam (Amide) Carbonyl |

| ~1605, ~1510 | C=C Stretch | Aromatic Ring |

| ~1280 | C-O Stretch | Ester |

| ~1250 | C-N Stretch | Aryl-Nitrogen |

The presence of two distinct, strong carbonyl peaks around 1725 cm⁻¹ and 1690 cm⁻¹ is a key diagnostic feature, confirming the presence of both the ester and the lactam functionalities.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula, while tandem MS (MS/MS) can reveal structural information through fragmentation patterns.

Protocol: MS Sample Preparation (ESI)

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the Electrospray Ionization (ESI) source or inject via an LC system.

-

Acquire the spectrum in positive ion mode.

Table 5: Expected Mass Spectrometry Data (ESI+)

| m/z Value | Ion Species | Interpretation |

|---|---|---|

| 220.0968 | [M+H]⁺ | Protonated molecular ion. Confirms the molecular formula C₁₂H₁₃NO₃. |

| 242.0788 | [M+Na]⁺ | Sodiated molecular ion adduct. |

| 188.0706 | [M-OCH₃+H]⁺ | Loss of the methoxy group from the ester. |

| 160.0757 | [M-COOCH₃+H]⁺ | Loss of the entire carbomethoxy group. |

| 120.0444 | [C₇H₆NO]⁺ | Fragment corresponding to the N-phenyl-pyrrolidinone cation after cleavage of the ester. |

The most crucial piece of data is the accurate mass of the protonated molecular ion ([M+H]⁺), which should match the theoretical value for C₁₂H₁₄NO₃⁺ within a few parts per million (ppm), providing unambiguous confirmation of the elemental composition.

Conclusion

Methyl 4-(2-oxopyrrolidin-1-yl)benzoate is a valuable chemical entity whose synthesis and characterization rely on established and robust chemical principles. This guide outlines a reliable synthetic approach using a copper-catalyzed Ullmann-type coupling, providing a detailed, step-by-step protocol grounded in an understanding of the underlying reaction mechanics. Furthermore, a comprehensive analytical workflow employing NMR, IR, and Mass Spectrometry has been detailed, with predicted data to guide researchers in the structural verification of the target compound. This document serves as a practical and authoritative resource, enabling scientists to confidently synthesize, purify, and characterize this important N-aryl lactam building block for applications in drug discovery and materials science.

References

-

Lima, I. G. P. et al. (2010). Methyl 4-(piperidine-1-carbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1630. Available at: [Link]

-

ResearchGate. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Available at: [Link]

-

Zhang, H., et al. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 15(3), 1153-1161. Available at: [Link]

-

NIST. (2009). Molecular Spectroscopic Data. National Institute of Standards and Technology. Available at: [Link]

-

Jin, M., et al. (2018). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 53(10), 987-994. Available at: [Link]

-

University of Missouri-St. Louis. (n.d.). Preparation of Methyl Benzoate. Retrieved from UMSL Chemistry Department. Available at: [Link]

-

Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. Available at: [Link]

-

ResearchGate. (2018). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na] + ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Available at: [Link]

- Google Patents. (2021). CN113248373A - Preparation method of methyl benzoate compound.

-

ResearchGate. (2016). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]

-

Royal Society of Chemistry. (2016). Supporting Information for .... Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from Doc Brown's Chemistry. Available at: [Link]

Sources

The Spectroscopic Signature of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is foundational for the structural elucidation and quality control of this important chemical entity.

Introduction

Methyl 4-(2-oxopyrrolidin-1-yl)benzoate, with the CAS number 221381-89-1 and molecular formula C₁₂H₁₃NO₃, is a molecule of interest in organic synthesis and medicinal chemistry.[1] Its structure combines a methyl benzoate moiety with a 2-oxopyrrolidine (a lactam) ring, presenting a unique set of spectroscopic features. Accurate interpretation of its spectral data is paramount for confirming its identity, purity, and for understanding its chemical behavior. This guide will dissect the expected spectroscopic data, drawing upon established principles and comparative analysis with structurally related compounds.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the first step in predicting and interpreting its spectroscopic data.

Caption: Molecular structure of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate is predicted to show distinct signals for the aromatic protons, the pyrrolidinone ring protons, and the methyl ester protons. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | Doublet | 2H | Aromatic (ortho to ester) |

| ~7.70 | Doublet | 2H | Aromatic (ortho to lactam) |

| ~3.90 | Singlet | 3H | -OCH₃ (ester) |

| ~3.85 | Triplet | 2H | -NCH₂- (pyrrolidinone) |

| ~2.60 | Triplet | 2H | -C(O)CH₂- (pyrrolidinone) |

| ~2.15 | Quintet | 2H | -CH₂CH₂CH₂- (pyrrolidinone) |

Interpretation:

-

Aromatic Protons: The para-substituted benzene ring will exhibit an AA'BB' system, appearing as two doublets. The protons ortho to the electron-withdrawing ester group are expected to be deshielded and appear at a higher chemical shift (~8.05 ppm) compared to the protons ortho to the nitrogen of the lactam ring (~7.70 ppm).

-

Methyl Ester Protons: A characteristic singlet for the three equivalent protons of the methyl ester group is anticipated around 3.90 ppm.

-

Pyrrolidinone Protons: The three sets of methylene protons in the pyrrolidinone ring will show distinct signals. The protons on the carbon adjacent to the nitrogen (-NCH₂-) are expected to be the most deshielded of the three, appearing as a triplet around 3.85 ppm. The protons on the carbon adjacent to the carbonyl group (-C(O)CH₂-) will also be deshielded and are predicted to resonate as a triplet around 2.60 ppm. The central methylene protons (-CH₂CH₂CH₂-) will appear as a quintet (or multiplet) around 2.15 ppm, being coupled to the two adjacent methylene groups. These predicted values are based on the known spectra of N-phenyl-2-pyrrolidinone and various substituted methyl benzoates.[2][3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | C=O (lactam) |

| ~166.0 | C=O (ester) |

| ~142.0 | Aromatic C (quaternary, attached to N) |

| ~131.0 | Aromatic CH (ortho to ester) |

| ~130.0 | Aromatic C (quaternary, attached to ester) |

| ~119.0 | Aromatic CH (ortho to lactam) |

| ~52.0 | -OCH₃ (ester) |

| ~49.0 | -NCH₂- (pyrrolidinone) |

| ~32.0 | -C(O)CH₂- (pyrrolidinone) |

| ~18.0 | -CH₂CH₂CH₂- (pyrrolidinone) |

Interpretation:

-

Carbonyl Carbons: Two distinct carbonyl signals are expected. The lactam carbonyl carbon should appear at a higher chemical shift (~175.0 ppm) compared to the ester carbonyl carbon (~166.0 ppm).

-

Aromatic Carbons: Four signals are predicted for the aromatic ring. The two quaternary carbons will be distinguishable based on their substitution. The carbon attached to the nitrogen will be downfield (~142.0 ppm) compared to the carbon attached to the ester group (~130.0 ppm). The two sets of protonated aromatic carbons will also have distinct chemical shifts.

-

Aliphatic Carbons: The methyl carbon of the ester will have a characteristic signal around 52.0 ppm. The three methylene carbons of the pyrrolidinone ring will be resolved, with the carbon attached to the nitrogen appearing at the lowest field (~49.0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1720 | Strong | C=O stretch (ester) |

| ~1685 | Strong | C=O stretch (lactam) |

| ~1605, ~1500 | Medium | C=C stretch (aromatic) |

| ~1280, ~1100 | Strong | C-O stretch (ester) |

| ~3050 | Weak | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

Interpretation:

The IR spectrum will be dominated by two strong carbonyl absorption bands. The ester carbonyl stretch is expected around 1720 cm⁻¹, while the lactam carbonyl stretch should appear at a slightly lower wavenumber, around 1685 cm⁻¹.[4][5] The difference in wavenumber is due to the electronic effects of the adjacent atoms (oxygen in the ester, nitrogen in the lactam). The presence of the aromatic ring will be confirmed by C=C stretching vibrations in the 1605-1500 cm⁻¹ region and weak aromatic C-H stretches above 3000 cm⁻¹. The strong C-O stretching bands of the ester group will be prominent in the fingerprint region (1300-1100 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 219 | [M]⁺, Molecular ion |

| 188 | [M - OCH₃]⁺ |

| 160 | [M - COOCH₃]⁺ |

| 132 | [M - C₄H₆NO]⁺ |

| 104 | [C₇H₄O]⁺ |

| 84 | [C₄H₆NO]⁺ |

| 76 | [C₆H₄]⁺ |

Interpretation:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 219, corresponding to the molecular weight of the compound. Key fragmentation pathways would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 188, or the loss of the entire carbomethoxy group (-COOCH₃) to yield a fragment at m/z 160. Cleavage of the N-aryl bond could lead to a fragment corresponding to the benzoate radical cation at m/z 132 or the 2-oxopyrrolidin-1-yl cation at m/z 84. Further fragmentation of the benzoate portion could lead to characteristic ions at m/z 104 and 76.

Caption: Predicted key fragmentation pathways for Methyl 4-(2-oxopyrrolidin-1-yl)benzoate in mass spectrometry.

Experimental Protocols

NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use standard parameters for pulse width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol:

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Scan a suitable mass range to detect the molecular ion and expected fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic characterization of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate. The analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data, based on the known spectroscopic behavior of analogous structures, offers a robust framework for the identification and structural verification of this compound. The provided experimental protocols serve as a practical guide for researchers to obtain and interpret the spectroscopic data for this and similar molecules. The synergistic use of these analytical techniques is indispensable for ensuring the quality and integrity of chemical compounds in research and development.

References

-

PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, methyl ester. Retrieved from [Link]

-

NIST. (n.d.). Ethyl o-methylbenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-aminobenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved from [Link]

-

NIST. (n.d.). Methyl p-nitro benzoate. Retrieved from [Link]

-

NIST. (n.d.). Ethyl o-methylbenzoate. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-methyl-, methyl ester. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenylpyrrolidin-2-one. Retrieved from [Link]

-

PMC. (n.d.). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenylpyrrolidine. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(1-methoxy-2-methyl-1-oxopropan-2-yl)benzoate. Retrieved from [Link]

-

PMC. (n.d.). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Retrieved from [Link]

-

PMC. (n.d.). Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

Sources

Solubility and Stability Profile of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate: A Guide for Drug Development

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate, a key heterocyclic compound with potential applications in pharmaceutical development. As a Senior Application Scientist, the insights herein are structured to provide not just procedural steps, but the underlying scientific rationale essential for robust drug discovery and formulation. We will explore detailed protocols for equilibrium solubility assessment across a range of pharmaceutically relevant solvents and a complete strategy for forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines. The objective is to establish a foundational understanding of the molecule's intrinsic properties, identify potential liabilities, and develop validated, stability-indicating analytical methods critical for regulatory submissions.

Introduction to Methyl 4-(2-oxopyrrolidin-1-yl)benzoate

Methyl 4-(2-oxopyrrolidin-1-yl)benzoate belongs to the N-aryl-2-pyrrolidone class of compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1] The structure features a γ-lactam (a five-membered cyclic amide) connected to a methyl benzoate moiety via the lactam nitrogen. Understanding the physicochemical properties of this molecule is a non-negotiable prerequisite for its advancement as a drug candidate or intermediate.

The stability of the lactam ring and the ester group can be susceptible to hydrolysis, while the aromatic system may be prone to oxidative or photolytic degradation. Poor aqueous solubility can severely limit oral bioavailability, making early characterization essential for formulation strategies.[2][3] This guide provides the experimental and theoretical foundation for undertaking these critical preformulation studies.

Core Physicochemical Properties

A baseline understanding of the molecule's properties is the first step in any characterization workflow.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₃ | Parchem[4] |

| Molecular Weight | 219.24 g/mol | Calculated |

| CAS Number | 221381-89-1 | Parchem[4] |

| Structure | N-aryl-γ-lactam | General Classification |

Solubility Characterization

Solubility is a critical determinant of a drug's dissolution rate and, consequently, its absorption and bioavailability.[3] A comprehensive solubility profile in various solvents informs the selection of formulation strategies, from simple solutions to complex nanosuspensions.[5]

Scientific Rationale for Solvent Selection

The choice of solvents is not arbitrary; it is a strategic decision based on polarity, hydrogen bonding capacity, and relevance to pharmaceutical manufacturing processes. The selected solvents should span a range of dielectric constants and include those commonly used in oral, parenteral, and topical formulations.

Recommended Solvent Panel:

-

Aqueous Buffers: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), pH 6.8 (simulated intestinal fluid), pH 7.4 (phosphate buffer).

-

Organic Solvents: Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400), N-Methyl-2-Pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO).

-

Non-polar Solvent: Octanol (for Log P estimation).

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and accuracy.

Principle: An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated supernatant is then filtered, diluted, and analyzed to determine the concentration.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate (e.g., 10 mg) to a 2 mL glass vial. Ensure enough solid is present that some remains undissolved at the end of the experiment.

-

Solvent Addition: Add a known volume (e.g., 1 mL) of the selected solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C and 37 °C). Allow the samples to equilibrate for at least 24-48 hours. Visual inspection should confirm the presence of undissolved solid.

-

Sampling & Filtration: After equilibration, allow the vials to stand for a short period to let the solid settle. Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for solvent compatibility) to remove all undissolved particles.

-

Dilution: Accurately dilute the clear filtrate with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV method described in Section 4.2.

-

Calculation: Determine the solubility by correcting for the dilution factor. Express results in mg/mL and µM.

Data Presentation: Solubility Profile

Quantitative data should be summarized for clear interpretation and comparison.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| pH 1.2 Buffer | 25 | [Experimental Data] | [Calculated Data] |

| pH 6.8 Buffer | 25 | [Experimental Data] | [Calculated Data] |

| Water | 25 | [Experimental Data] | [Calculated Data] |

| Ethanol | 25 | [Experimental Data] | [Calculated Data] |

| PEG 400 | 25 | [Experimental Data] | [Calculated Data] |

Visualization: Solubility Determination Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: A step-by-step workflow for the shake-flask solubility method.

Stability Studies and Forced Degradation

Forced degradation, or stress testing, is a regulatory requirement and a cornerstone of drug development.[6][7] These studies are intentionally designed to accelerate the degradation of a drug substance to identify likely degradation products, elucidate degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[7][8]

Scientific Rationale and Regulatory Framework

The ICH guidelines (specifically Q1A for stability testing and Q1B for photostability) mandate stress testing.[6][9] The goal is not to completely destroy the molecule but to induce a target degradation of 5-20%.[10] This level of degradation is sufficient to produce and detect primary degradants without generating secondary products that may not be relevant under normal storage conditions.[7]

Core Analytical Methodology: Stability-Indicating HPLC-UV

A robust, stability-indicating analytical method is one that can accurately quantify the decrease of the active drug substance and simultaneously resolve it from all its degradation products. A reverse-phase HPLC method with UV detection is the workhorse for this analysis.[11][12]

Principle: The method separates compounds based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separated compounds are then detected by their UV absorbance.

Step-by-Step Protocol:

-

Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 4.5) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is crucial for separating peaks with different polarities.

-

Detection: A PDA detector is highly recommended as it can provide UV spectra for each peak, aiding in peak purity assessment and identification. A primary wavelength, likely around 254 nm based on the benzoate chromophore, should be used for quantification.

-

Method Validation: The method's stability-indicating nature is validated by analyzing the samples from the forced degradation studies. The method must demonstrate baseline resolution between the parent peak and all degradant peaks.

Forced Degradation Experimental Protocols

All studies should be performed on a solution of the drug substance (e.g., 1 mg/mL in a suitable solvent) and include a control sample stored under ambient conditions.

4.3.1 Hydrolytic Stability

-

Rationale: To assess susceptibility to acid- and base-catalyzed hydrolysis. The primary sites of vulnerability are the ester and the γ-lactam amide bond. Amide hydrolysis is a known degradation pathway for lactam-containing molecules.[13][14][15]

-

Acid Hydrolysis:

-

Dissolve the compound in 0.1 M HCl.

-

Store at 60 °C for 24-48 hours.

-

At specified time points (e.g., 0, 4, 8, 24, 48h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

-

-

Base Hydrolysis:

-

Dissolve the compound in 0.1 M NaOH.

-

Store at room temperature or slightly elevated (e.g., 40 °C) for a shorter duration (e.g., 2-8 hours), as base-catalyzed hydrolysis is often faster.[13]

-

At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

-

-

Neutral Hydrolysis:

-

Dissolve the compound in purified water.

-

Store at 60 °C for up to 7 days.

-

Analyze at specified time points.

-

4.3.2 Oxidative Stability

-

Rationale: To evaluate the molecule's sensitivity to oxidation. The aromatic ring and the carbon adjacent to the lactam nitrogen could be potential sites.

-

Protocol:

-

Dissolve the compound in a suitable solvent.

-

Add 3-30% hydrogen peroxide (H₂O₂). The concentration may need optimization.

-

Store at room temperature for 24 hours, protected from light.

-

Analyze at specified time points.

-

4.3.3 Thermal Stability

-

Rationale: To assess the impact of high temperature on the drug substance in both solid and solution states. Thermal stress can reveal instabilities not apparent at lower temperatures.[16][17]

-

Protocol (Solid State):

-

Place a thin layer of the solid powder in a glass vial.

-

Store in a calibrated oven at a temperature below the compound's melting point (e.g., 80 °C) for up to 7 days.

-

At specified time points, dissolve a known weight of the solid and analyze by HPLC.

-

-

Protocol (Solution):

-

Prepare a solution of the compound.

-

Store at 60-80 °C, protected from light.

-

Analyze at specified time points.

-

4.3.4 Photostability

-

Rationale: To determine if the molecule degrades upon exposure to light, as required by ICH Q1B guidelines.[9][18][19] The aromatic chromophore makes this a critical test.

-

Protocol:

-

Expose the drug substance (both as solid powder and in solution) to a calibrated light source.

-

The light source should emit both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[18][20]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples by HPLC.

-

Data Presentation: Forced Degradation Summary

Results should be tabulated to provide a clear overview of the molecule's stability profile.

| Stress Condition | Reagent/Condition | Duration | % Degradation | No. of Degradants | Observations |

| Acid Hydrolysis | 0.1 M HCl, 60 °C | 48 h | [Data] | [Data] | e.g., Major degradant at RRT 0.8 |

| Base Hydrolysis | 0.1 M NaOH, 40 °C | 8 h | [Data] | [Data] | e.g., Rapid degradation observed |

| Oxidation | 3% H₂O₂, RT | 24 h | [Data] | [Data] | e.g., Minor degradation |

| Thermal (Solid) | 80 °C | 7 days | [Data] | [Data] | e.g., Stable |

| Photolytic | ICH Q1B | - | [Data] | [Data] | e.g., Significant degradation |

Visualization: Forced Degradation Strategy

This diagram outlines the comprehensive strategy for stress testing.

Caption: Overview of the forced degradation and analysis workflow.

Summary and Recommendations

This guide has detailed the necessary experimental frameworks for a thorough investigation of the solubility and stability of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate.

-

Solubility: The shake-flask method provides definitive equilibrium solubility data, which is fundamental for developing viable formulations. Poor aqueous solubility is anticipated and will likely necessitate enabling technologies such as co-solvents, pH adjustment, or particle size reduction.

-

Stability: The forced degradation studies will reveal the molecule's intrinsic liabilities. The γ-lactam and ester moieties are predicted to be susceptible to hydrolysis, particularly under basic conditions. Photostability should be carefully evaluated due to the aromatic system.

The outcomes of these studies are indispensable. They provide the data needed to establish appropriate storage conditions, define shelf-life, guide formulation development to mitigate instabilities, and ensure the development of a safe, effective, and stable final drug product.

References

-

Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (n.d.). MDPI. [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH. [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products. (1998). European Medicines Agency. [Link]

-

The kinetics and mechanism of acid catalysed hydrolysis of lactams. (n.d.). Canadian Journal of Chemistry. [Link]

-

FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]

-

ICH guideline for photostability testing: aspects and directions for use. (2003). PubMed. [Link]

-

Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. (n.d.). Scribd. [Link]

-

The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. (2015). ResearchGate. [Link]

-

The Mechanisms of Hydrolysis of the y-Lactam lsatin and its Derivatives. (n.d.). RSC Publishing. [Link]

-

β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. (2021). PubMed Central. [Link]

-

Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]

- Thermal stabilization of N-methyl-2-pyrrolidone. (n.d.).

-

Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022). PubMed Central. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

-

Forced degradation studies. (2016). MedCrave online. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (2014). National Institutes of Health. [Link]

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2017). Asian Journal of Research in Chemistry. [Link]

-

Synthesis and thermal degradation property study of N-vinylpyrrolidone and acrylamide copolymer. (2016). RSC Publishing. [Link]

-

RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (n.d.). EJPMR. [Link]

-

A TG/FTIR study on the thermal degradation of poly(vinyl pyrrolidone). (2010). ResearchGate. [Link]

-

4-{[(2-Amino-4-hydroxypteridin-6-yl)methyl]amino}benzoate. (n.d.). PubChem. [Link]

-

Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate. (n.d.). PubChem. [Link]

-

Stability challenges in drug discovery. (2012). PubMed. [Link]

-

Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. (2024). PubMed. [Link]

-

Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. (2015). PubMed Central. [Link]

-

Navigating the Complexities: Addressing Challenges in Stability Testing of Biopharmaceuticals. (n.d.). Hilaris Publisher. [Link]

-

Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2021). PubMed Central. [Link]

-

An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. (2022). WUR eDepot. [Link]

-

Biological Monitoring and Health Effects of Low-Level Exposure to N-methyl-2-pyrrolidone: A Cross-Sectional Study. (2012). PubMed. [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021). PubMed Central. [Link]

-

stability management of new drug substances and products. (2022). ResearchGate. [Link]

-

(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzene-1-sulfonate. (n.d.). PubChem. [Link]

-

Methyl 4-[(2-oxopyrrolidin-1-yl)methyl]benzoate, 95% Purity, C13H15NO3, 100 mg. (n.d.). Krackeler Scientific. [Link]

-

Solubility, solvent effect, and modelling of oxcarbazepine in mono-solvents and N-methyl-2-pyrrolidone + water solvent mixtures at different temperatures and its application for the preparation of nanosuspensions. (2021). ResearchGate. [Link]

Sources

- 1. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stability challenges in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. parchem.com [parchem.com]

- 5. researchgate.net [researchgate.net]

- 6. medcraveonline.com [medcraveonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biopharminternational.com [biopharminternational.com]

- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. ajrconline.org [ajrconline.org]

- 11. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. US4168226A - Thermal stabilization of N-methyl-2-pyrrolidone - Google Patents [patents.google.com]

- 17. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 18. database.ich.org [database.ich.org]

- 19. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 20. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 4-(2-oxopyrrolidin-1-yl)benzoate: A Technical Guide to Potential Biological Activities

Introduction: The Promising Scaffold of N-Aryl-2-Pyrrolidinones

The 2-pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its non-planar, sp³-rich structure provides an excellent framework for creating three-dimensional diversity, crucial for specific interactions with biological targets. When this ring is N-substituted with an aromatic system, as in the case of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate, a unique combination of lipophilic and electronic properties emerges, opening the door to a wide array of potential pharmacological activities. While direct and extensive research on Methyl 4-(2-oxopyrrolidin-1-yl)benzoate is nascent, a comprehensive analysis of structurally related N-phenyl-2-pyrrolidone and benzoic acid derivatives provides a strong predictive foundation for its biological potential. This guide will synthesize existing knowledge on analogous compounds to explore the likely biological activities of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate, offering insights for researchers and drug development professionals.

Chemical Structure and Properties

-

IUPAC Name: Methyl 4-(2-oxopyrrolidin-1-yl)benzoate

-

CAS Number: 221381-89-1[2]

-

Molecular Formula: C₁₂H₁₃NO₃[3]

-

Molecular Weight: 219.24 g/mol [3]

-

Structure: The molecule consists of a central 2-pyrrolidinone ring, where the nitrogen atom is attached to a benzene ring at the para position. A methyl ester group is also attached to the benzene ring at the para position relative to the pyrrolidinone linkage.

Potential Biological Activities and Mechanistic Insights

The biological potential of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate can be inferred from the activities of compounds sharing its core structural motifs: the N-aryl-2-pyrrolidinone and the methyl benzoate moieties.

Nootropic and Neuroprotective Potential

The 2-oxopyrrolidin-1-yl core is the defining feature of the racetam class of nootropics, or "smart drugs."[4] Piracetam, the parent compound of this family, is 2-(2-oxopyrrolidin-1-yl)acetamide.[5] These compounds are known to enhance cognitive functions like memory and learning, and they exhibit neuroprotective effects.

Hypothesized Mechanism of Action: Racetams are thought to modulate neurotransmission, particularly the cholinergic and glutamatergic systems.[5] They can enhance the function of acetylcholine via muscarinic receptors and may also affect NMDA glutamate receptors, leading to increased neuronal excitability and improved cell membrane permeability.[5] The presence of the N-phenyl group in Methyl 4-(2-oxopyrrolidin-1-yl)benzoate could influence its ability to cross the blood-brain barrier and its affinity for specific neuronal targets.

Experimental Workflow: Assessing Nootropic Activity

Caption: Workflow for evaluating the nootropic potential of a novel compound.

Anticancer and Cytotoxic Activity

Numerous studies have highlighted the anticancer potential of the pyrrolidin-2-one scaffold.[1] Derivatives have shown growth inhibition against various cancer cell lines, including leukemia and non-small cell lung cancer.[1] The mechanism often involves targeting key proteins involved in cell division and proliferation. For instance, some derivatives are suggested to bind to the podophyllotoxin pocket of gamma-tubulin, disrupting microtubule formation.[1] Furthermore, other 5-oxopyrrolidine derivatives have demonstrated potent anticancer activity against human lung adenocarcinoma cells.[6][7]

Hypothesized Mechanism of Action: The planar phenyl ring of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate could facilitate intercalation with DNA or binding to hydrophobic pockets of enzymes critical for cancer cell survival. The methyl ester group could be hydrolyzed in vivo to the corresponding carboxylic acid, potentially altering the compound's solubility, cell permeability, and target interactions.

Experimental Protocol: In Vitro Anticancer Screening

-

Cell Line Selection: A panel of human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) and a non-cancerous control cell line (e.g., HAEC1-KT airway epithelial cells) are selected.[6]

-

Compound Preparation: Methyl 4-(2-oxopyrrolidin-1-yl)benzoate is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are made to obtain a range of test concentrations.

-

Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The culture medium is then replaced with a medium containing the test compound at various concentrations.

-

Viability Assay: After a 24-72 hour incubation period, cell viability is assessed using an MTT or similar colorimetric assay.[6] The absorbance is measured, and the percentage of viable cells is calculated relative to untreated controls.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration.

Anti-inflammatory and Enzyme Inhibitory Activity

Derivatives of benzoic acid and related aromatic structures are known to possess anti-inflammatory properties, often through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[8][9] Additionally, the pyrrolidine scaffold has been incorporated into inhibitors of various other enzymes.

Potential Targets and Mechanisms:

-

COX/LOX Inhibition: The overall structure of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate shares some features with non-steroidal anti-inflammatory drugs (NSAIDs). It could potentially inhibit COX-1 and/or COX-2, thereby reducing the production of prostaglandins.

-